4-Benzyl-3,3-dimethylmorpholine
Description
4-Benzyl-3,3-dimethylmorpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and two methyl groups at the 3,3-positions of the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and structural diversity.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-benzyl-3,3-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
ZIWDKOKXRIPGKJ-UHFFFAOYSA-N |
SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 4-Benzyl-3,3-dimethylmorpholine and related compounds from the evidence:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects : The benzyl group in 4-substituted morpholines (e.g., 4-benzylmorpholine-2-carbonitrile) introduces aromaticity and bulkiness, which can influence binding affinity in biological systems or modify solubility .
- Polarity: The presence of polar groups (e.g., nitrile, hydroxyl, or keto) in analogs like 4-benzylmorpholine-2-carbonitrile or 4-benzyl-2-hydroxymorpholin-3-one increases water solubility compared to nonpolar dimethyl or benzyl substituents .
- Synthetic Accessibility : Compounds like 3,3-dimethylmorpholine are commercially available in gram-scale quantities (purity ≥95%), suggesting feasible synthetic routes for related derivatives .
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